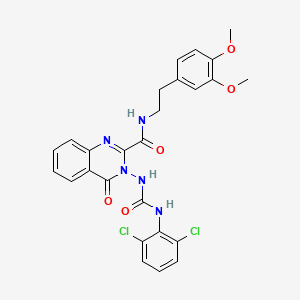
3-(3-(2,6-Dichlorophenyl)ureido)-N-(3,4-dimethoxyphenethyl)-4-oxo-3,4-dihydroquinazoline-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-(2,6-Dichlorophenyl)ureido)-N-(3,4-dimethoxyphenethyl)-4-oxo-3,4-dihydroquinazoline-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a quinazoline core, dichlorophenyl, and dimethoxyphenethyl groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(2,6-Dichlorophenyl)ureido)-N-(3,4-dimethoxyphenethyl)-4-oxo-3,4-dihydroquinazoline-2-carboxamide typically involves multiple steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Dichlorophenyl Group: The dichlorophenyl group is introduced via a nucleophilic substitution reaction, often using 2,6-dichloroaniline as a starting material.
Attachment of the Ureido Group: The ureido group is formed by reacting the intermediate with an isocyanate derivative.
Addition of the Dimethoxyphenethyl Group: The final step involves the coupling of the dimethoxyphenethyl group through a condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents, and other electrophiles or nucleophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
3-(3-(2,6-Dichlorophenyl)ureido)-N-(3,4-dimethoxyphenethyl)-4-oxo-3,4-dihydroquinazoline-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The dichlorophenyl and dimethoxyphenethyl groups may enhance binding affinity and specificity. The quinazoline core can interact with active sites, inhibiting enzyme activity or modulating receptor function.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(2,6-Dichlorophenyl)ureido-4-oxo-3,4-dihydroquinazoline-2-carboxamide
- N-(3,4-Dimethoxyphenethyl)-4-oxo-3,4-dihydroquinazoline-2-carboxamide
Uniqueness
The unique combination of the dichlorophenyl, ureido, and dimethoxyphenethyl groups in 3-(3-(2,6-Dichlorophenyl)ureido)-N-(3,4-dimethoxyphenethyl)-4-oxo-3,4-dihydroquinazoline-2-carboxamide provides distinct chemical properties and biological activities. This makes it a valuable compound for research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C26H23Cl2N5O5 |
|---|---|
Peso molecular |
556.4 g/mol |
Nombre IUPAC |
3-[(2,6-dichlorophenyl)carbamoylamino]-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxoquinazoline-2-carboxamide |
InChI |
InChI=1S/C26H23Cl2N5O5/c1-37-20-11-10-15(14-21(20)38-2)12-13-29-24(34)23-30-19-9-4-3-6-16(19)25(35)33(23)32-26(36)31-22-17(27)7-5-8-18(22)28/h3-11,14H,12-13H2,1-2H3,(H,29,34)(H2,31,32,36) |
Clave InChI |
HTACWQQHZZRPHD-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)CCNC(=O)C2=NC3=CC=CC=C3C(=O)N2NC(=O)NC4=C(C=CC=C4Cl)Cl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


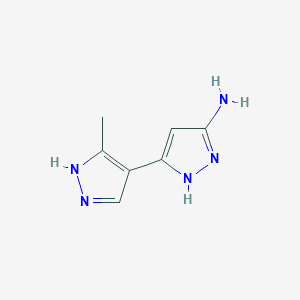
![[2-[4-[(2-chloro-4,4-difluorospiro[5H-thieno[2,3-c]pyran-7,4'-piperidine]-1'-yl)methyl]-3-methylpyrazol-1-yl]pyridin-3-yl]methanol;hydrochloride](/img/structure/B13060744.png)
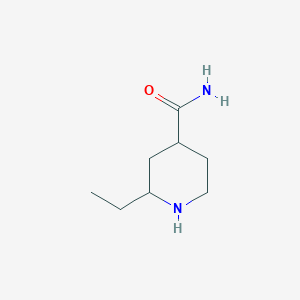

![tert-Butyl2-amino-1-methyl-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B13060762.png)
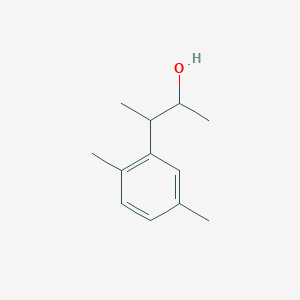
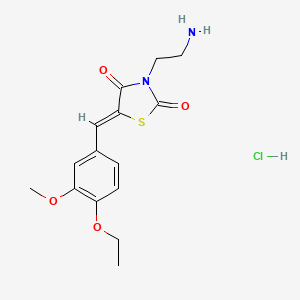
![1-[3-(1H-Pyrazol-1-yl)phenyl]ethan-1-one](/img/structure/B13060781.png)
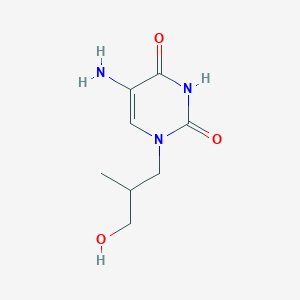
![5-[(azetidin-3-yloxy)methyl]-4-bromo-1,3-dimethyl-1H-pyrazole](/img/structure/B13060784.png)
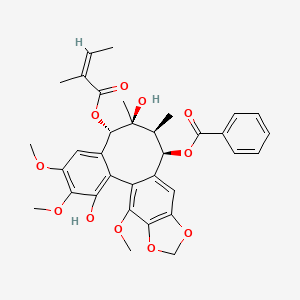
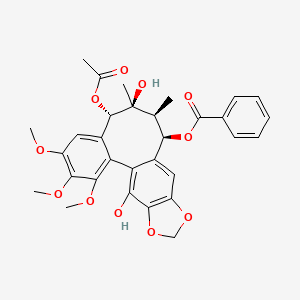
![2-[(But-3-yn-1-yl)amino]-6-methylpyrimidine-4-carboxylic acid](/img/structure/B13060793.png)
![3-[(4-Bromophenyl)methoxy]-4-iodooxolane](/img/structure/B13060800.png)
